N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a thiazolopyrimidine core, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, followed by the formation of the thiazolopyrimidine core. Key steps include:
Formation of Benzimidazole Intermediate: This involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Construction of Thiazolopyrimidine Core: This step involves the cyclization of a suitable thioamide with a β-keto ester in the presence of a base.
Final Coupling Reaction: The benzimidazole intermediate is then coupled with the thiazolopyrimidine core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazolopyrimidine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A simpler hydrocarbon with different chemical properties.
(-)-Carvone: A natural compound with distinct biological activity.
Uniqueness
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological applications. Its combination of benzimidazole and thiazolopyrimidine moieties sets it apart from simpler compounds like methylcyclohexane and natural products like (-)-carvone.
Properties
Molecular Formula |
C19H19N5O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H19N5O2S/c1-12(2)11-24-15-6-4-3-5-14(15)22-16(24)10-20-17(25)13-9-21-19-23(18(13)26)7-8-27-19/h3-9,12H,10-11H2,1-2H3,(H,20,25) |
InChI Key |
KUZIPQLVQPLDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CN=C4N(C3=O)C=CS4 |
Origin of Product |
United States |
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